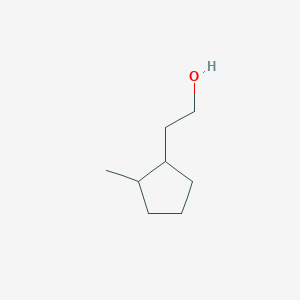

2-(2-Methylcyclopentyl)ethanol

Übersicht

Beschreibung

2-(2-Methylcyclopentyl)ethanol is a chemical compound with the molecular formula C6H12O . It is also known by other names such as 2-Methylcyclopentanol and 2-Methylcyclopentyl alcohol .

Molecular Structure Analysis

The 2-(2-Methylcyclopentyl)ethanol molecule contains a total of 19 bonds. There are 7 non-H bonds, 1 five-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Wissenschaftliche Forschungsanwendungen

Domino Cyclization in Synthesis

A notable application of 2-(2-Methylcyclopentyl)ethanol is in the field of organic chemistry, particularly in domino cyclization processes. Reddy et al. (2015) demonstrated the use of this compound in the stereoselective synthesis of indeno[2,1-c]pyran and cyclopenta[c]pyran derivatives. This method, involving the reaction of 2-(2-Methylcyclopentyl)ethanol with aldehydes, is significant for producing hematoxylin and brazilin-like scaffolds, which are biologically relevant structures (Reddy et al., 2015).

Enhancing Electrochemiluminescence Systems

In analytical chemistry, particularly in electrochemiluminescence (ECL), Xue et al. (2009) found that 2-(dibutylamino)ethanol, a compound similar to 2-(2-Methylcyclopentyl)ethanol, significantly enhanced the ECL of Ru(bpy) 3 2+/DBAE systems. This research highlights the potential of using such compounds in improving the sensitivity and efficiency of ECL-based detection systems in analytical applications (Xue et al., 2009).

Rapid Prototyping in Microfluidics

In the field of microfluidics, Liga et al. (2016) explored a rapid prototyping technique for poly(methyl methacrylate) microfluidic devices using ethanol, among other substances. This method, utilizing small amounts of ethanol at low temperatures and pressures, presents an efficient approach for creating microfluidic devices, which are essential in various scientific research and industrial applications (Liga et al., 2016).

Base-Labile Amino-Protective Groups in Peptide Synthesis

Verhart and Tesser (2010) investigated the modification of 2-(methylsulphonyl)ethanol, a compound structurally related to 2-(2-Methylcyclopentyl)ethanol, for introducing amino-protective groups in peptide synthesis. Their study provided insights into creating more sensitive and stable protective groups, enhancing the efficiency of peptide synthesis processes (Verhart & Tesser, 2010).

Supercritical Fluid Reactions

Takebayashi et al. (2016) used supercritical ethanol as a solvent in the thermal cyclization of specific compounds to produce 4-hydroxyquinoline, a valuable chemical in the pharmaceutical and color industries. This study demonstrates the use of ethanol in facilitating high-temperature reactions under supercritical conditions, opening avenues for more efficient and cleaner chemical synthesis (Takebayashi et al., 2016).

Eigenschaften

IUPAC Name |

2-(2-methylcyclopentyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7-3-2-4-8(7)5-6-9/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAKOHCTCFETNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylcyclopentyl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3148217.png)

![1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine](/img/structure/B3148250.png)

![5-[(2-Chlorophenyl)thio]-2-furylaldehyde](/img/structure/B3148254.png)